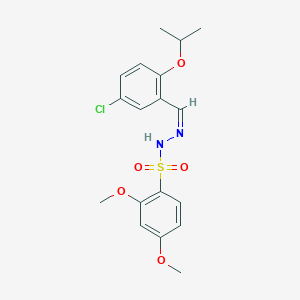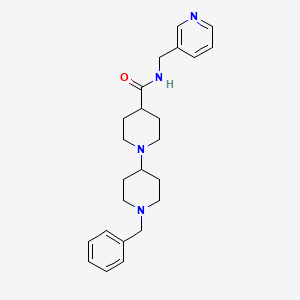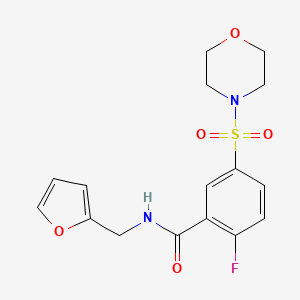![molecular formula C16H23N3O2 B5081743 2-hydroxy-2-phenyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide](/img/structure/B5081743.png)
2-hydroxy-2-phenyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a phenyl group, a piperidine ring, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide typically involves the condensation of 2-hydroxy-2-phenylacetohydrazide with 1-(propan-2-yl)piperidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 2-oxo-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide.
Reduction: Formation of 2-hydroxy-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]ethanol.
Substitution: Formation of substituted phenyl derivatives, such as 4-bromo-2-hydroxy-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide.
Applications De Recherche Scientifique
2-hydroxy-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-2-methylpropiophenone
- 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
- 1-hydroxy-1-methylethyl phenyl ketone
Uniqueness
2-hydroxy-2-phenyl-N’-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both a piperidine ring and an acetohydrazide moiety, making it a versatile molecule for various applications in scientific research and industry.
Propriétés
IUPAC Name |
2-hydroxy-2-phenyl-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)19-10-8-14(9-11-19)17-18-16(21)15(20)13-6-4-3-5-7-13/h3-7,12,15,20H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBPZIGWYYTKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)C(C2=CC=CC=C2)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(3,4-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5081669.png)

![3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile](/img/structure/B5081701.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5081705.png)
![N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5081711.png)
![2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine](/img/structure/B5081720.png)
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B5081724.png)

![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B5081759.png)
![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5081767.png)

![isopropyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5081774.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5081777.png)
